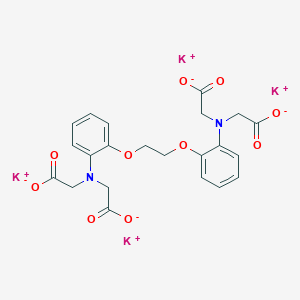

Potassium 2,2',2'',2'''-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl))tetraacetate

Descripción general

Descripción

BAPTA tetrapotásico: es un quelante de calcio altamente selectivo, conocido por su capacidad de unirse a los iones calcio con alta afinidad, mientras que exhibe una unión mínima a los iones magnesio. Este compuesto es ampliamente utilizado en la investigación científica para controlar los niveles de calcio intracelular, lo cual es crucial para el estudio de varios procesos celulares y vías de señalización .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El BAPTA tetrapotásico se sintetiza mediante un proceso químico de varios pasos. La síntesis generalmente implica la reacción de ácido 1,2-bis(o-aminofenoxi)etano-N,N,N',N'-tetraacético (BAPTA) con hidróxido de potasio para formar la sal tetrapotásica. La reacción se lleva a cabo bajo condiciones controladas para asegurar una alta pureza y rendimiento .

Métodos de producción industrial: La producción industrial de BAPTA tetrapotásico implica la síntesis a gran escala utilizando rutas químicas similares a las de los entornos de laboratorio. El proceso se optimiza para la eficiencia, la escalabilidad y la rentabilidad. El producto final se somete a rigurosas medidas de control de calidad para asegurar su idoneidad para aplicaciones de investigación .

Análisis De Reacciones Químicas

Calcium Chelation Reaction

BAPTA tetrapotassium salt exhibits high affinity for calcium ions (Ca²⁺), forming a 1:1 complex through coordination with its four carboxymethyl groups. The reaction is reversible and pH-dependent, with optimal binding occurring under neutral to slightly alkaline conditions .

Reaction Mechanism:

Key Properties:

-

Selectivity: BAPTA shows >10⁴-fold selectivity for Ca²⁺ over Mg²⁺, making it ideal for isolating calcium-dependent processes .

-

Kinetics: Rapid association/dissociation rates enable dynamic control of intracellular Ca²⁺ levels .

Applications:

-

Inhibition of calcium-dependent enzymes (e.g., calmodulin).

-

Real-time monitoring of calcium flux in neurons and muscle cells .

Interaction with Ester Derivatives

BAPTA tetrapotassium salt is generated via hydrolysis of its cell-permeable acetoxymethyl ester (BAPTA-AM). Intracellular esterases cleave the ester groups, releasing the active tetraanion .

Reaction Pathway:

Experimental Data:

| Parameter | Value |

|---|---|

| Hydrolysis Rate | Complete within 30–60 min (37°C) |

| Cellular Uptake | Enhanced by ester lipophilicity |

This reaction is critical for delivering BAPTA into cells without disrupting membrane integrity .

Fluorescence Quenching and Recovery

BAPTA’s fluorescence properties are modulated by Ca²⁺ binding. The unbound form exhibits weak fluorescence, which intensifies upon Ca²⁺ chelation .

Key Observations:

-

Emission Shift: → 20% increase in quantum yield upon Ca²⁺ binding.

Research Application:

Used in fluorescent probes (e.g., Fura-2 analogs) to quantify cytosolic Ca²⁺ concentrations in live cells .

Comparative Analysis with Other Chelators

BAPTA’s specificity distinguishes it from broader-spectrum chelators like EDTA and EGTA:

| Chelator | Selectivity (Ca²⁺ vs. Mg²⁺) | (Ca²⁺) | Primary Use |

|---|---|---|---|

| BAPTA | >10⁴ | 0.1 nM | Intracellular Ca²⁺ control |

| EGTA | ~200 | 150 nM | Extracellular Ca²⁺ buffering |

| EDTA | Non-selective | 10 μM | Metal ion sequestration |

Role in Liposomal Drug Delivery

Recent studies demonstrate BAPTA’s utility in calcium-responsive liposomes. Incorporation of BAPTA derivatives into lipid bilayers enables triggered drug release upon exposure to elevated Ca²⁺ levels (e.g., in tumor microenvironments) .

Mechanism:

-

Ca²⁺ binding induces structural reorganization of liposomal membranes.

-

Release efficiency correlates with Ca²⁺ concentration (EC₅₀ ≈ 5 mM) .

Stability and Compatibility

Aplicaciones Científicas De Investigación

Hazard Information

BAPTA tetrapotassium salt is classified with the following hazard statements:

- H302: Harmful if swallowed.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Precautionary measures include avoiding breathing dust and using protective eyewear and gloves.

Cell Biology

BAPTA is extensively utilized in cell biology to study intracellular calcium signaling. By chelating calcium ions, researchers can manipulate calcium levels within cells, allowing for the investigation of calcium-dependent processes such as muscle contraction, neurotransmitter release, and cell proliferation.

Case Study: Calcium Signaling in Neurons

In a study examining the role of calcium in neurotransmitter release, BAPTA was used to buffer intracellular calcium levels. The results demonstrated that reducing calcium availability significantly inhibited synaptic transmission in neurons, highlighting the compound's utility in understanding synaptic mechanisms .

Pharmacology

In pharmacological studies, BAPTA serves as a tool for assessing drug interactions that involve calcium channels. By inhibiting calcium influx, researchers can evaluate the efficacy of drugs targeting these channels.

Case Study: Drug Efficacy on Cardiac Cells

A research project investigated the effects of a new cardiac drug on calcium dynamics in heart cells. BAPTA was employed to control intracellular calcium levels, revealing that the drug improved contractility by enhancing calcium sensitivity in cardiac myocytes .

Toxicology

BAPTA has applications in toxicology for studying the effects of toxic substances on cellular calcium homeostasis. By chelating excess calcium, it can help elucidate mechanisms of toxicity related to calcium overload.

Case Study: Neurotoxicity Assessment

In neurotoxicology studies, BAPTA was used to assess the neurotoxic effects of heavy metals on neuronal cells. The findings indicated that heavy metal exposure led to increased intracellular calcium levels, which could be mitigated by BAPTA treatment, thereby reducing cell death .

Molecular Biology

In molecular biology, BAPTA is often used during experiments involving enzyme assays where calcium acts as a cofactor. By controlling calcium concentrations, researchers can optimize enzyme activity for various biochemical assays.

Case Study: Enzyme Activity Regulation

A study focused on calmodulin-dependent enzymes demonstrated that varying BAPTA concentrations allowed precise control over enzyme activity, leading to insights into enzyme kinetics and regulation mechanisms .

Comparative Data Table

| Application Area | Purpose | Key Findings |

|---|---|---|

| Cell Biology | Manipulate intracellular Ca²⁺ | Inhibition of neurotransmitter release |

| Pharmacology | Assess drug interactions | Improved contractility in cardiac cells |

| Toxicology | Study toxic substance effects | Mitigation of heavy metal-induced neurotoxicity |

| Molecular Biology | Optimize enzyme assays | Insights into enzyme kinetics |

Mecanismo De Acción

El BAPTA tetrapotásico ejerce sus efectos al unirse a los iones calcio con alta afinidad. Este proceso de quelación reduce eficazmente la concentración de iones calcio libres en la solución, lo que permite a los investigadores controlar y manipular los procesos dependientes del calcio. La selectividad del compuesto por el calcio sobre el magnesio se debe a su estructura química específica, que forma un complejo estable con los iones calcio .

Comparación Con Compuestos Similares

Compuestos similares:

Ácido etilendiaminotetraacético (EDTA): Un quelante ampliamente utilizado con menor selectividad para el calcio sobre el magnesio en comparación con el BAPTA tetrapotásico

Ácido etilenglicoltetraacético (EGTA): Otro quelante de calcio con mayor selectividad para el calcio sobre el magnesio que el EDTA, pero aún menos selectivo que el BAPTA tetrapotásico

Singularidad: La alta selectividad del BAPTA tetrapotásico para los iones calcio y su unión mínima a los iones magnesio lo hacen único entre los quelantes de calcio. Esta propiedad permite un control preciso de los niveles de calcio en diversas configuraciones experimentales, lo que lo convierte en una opción preferida para los investigadores que estudian los procesos dependientes del calcio .

Actividad Biológica

Potassium 2,2',2'',2'''-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl))tetraacetate, commonly referred to as Potassium BAPTA (CAS No. 73630-08-7), is a chelating agent with significant biological activity. This compound is primarily known for its ability to bind calcium ions (Ca²⁺) and is widely used in biochemistry and cell biology to manipulate intracellular calcium levels. This article discusses the biological activity of Potassium BAPTA, supported by data tables, case studies, and detailed research findings.

Molecular Structure

- Molecular Formula : C₂₂H₂₀K₄N₂O₁₀

- Molecular Weight : 628.80 g/mol

- InChIKey : MAWIDOKQOLSOFT-UHFFFAOYSA-J

Structural Representation

The compound features a complex structure with multiple functional groups that facilitate its chelating properties. The presence of ether and amine linkages enhances its stability and binding affinity for metal ions.

Calcium Chelation

Potassium BAPTA is renowned for its high affinity for calcium ions. It effectively sequesters Ca²⁺ ions, making it invaluable in various experimental settings:

- Intracellular Calcium Regulation : By buffering calcium levels, Potassium BAPTA can prevent calcium overload in cells, which is crucial during experiments involving calcium signaling pathways.

- Neurotransmitter Release : Studies have shown that Potassium BAPTA can inhibit neurotransmitter release in neurons by reducing intracellular calcium concentrations .

Case Studies

- Neuronal Studies : In a study examining the role of calcium in neurotransmitter release, Potassium BAPTA was used to demonstrate that lowering intracellular calcium levels significantly reduced synaptic transmission in hippocampal neurons .

- Cardiovascular Research : Research involving cardiac myocytes indicated that Potassium BAPTA could effectively reduce calcium-induced contractility, highlighting its potential therapeutic applications in managing cardiac hypertrophy .

- Cellular Signaling : A study focused on T-cell activation revealed that Potassium BAPTA inhibited calcium influx, thereby affecting T-cell proliferation and cytokine production .

The mechanism by which Potassium BAPTA exerts its biological effects primarily revolves around its ability to bind free calcium ions:

- Binding Affinity : The compound has a significantly higher affinity for Ca²⁺ compared to other divalent cations, which allows it to effectively compete with physiological calcium-binding proteins.

- Influence on Signaling Pathways : By modulating intracellular calcium levels, Potassium BAPTA influences various signaling pathways involved in cell growth, differentiation, and apoptosis.

Table 1: Comparative Binding Affinities of Calcium Chelators

| Chelator | Binding Constant (K) | Specificity |

|---|---|---|

| Potassium BAPTA | High | Ca²⁺ > Mg²⁺ |

| EDTA | Moderate | Ca²⁺ = Mg²⁺ |

| EGTA | Moderate | Ca²⁺ >> Mg²⁺ |

Table 2: Summary of Biological Effects of Potassium BAPTA

| Biological Effect | Observed Outcome |

|---|---|

| Inhibition of neurotransmitter release | Reduced synaptic transmission |

| Modulation of cardiac contractility | Decreased contractile force |

| Alteration of T-cell activation | Inhibited proliferation |

Propiedades

IUPAC Name |

tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O10.4K/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWIDOKQOLSOFT-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20K4N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85233-19-8 (Parent) | |

| Record name | Glycine, N,N'-(1,2-ethanediylbis(oxy-2,1-phenylene))bis(N-(carboxymethyl)-, tetrapotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073630087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20994432 | |

| Record name | Tetrapotassium 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20994432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73630-08-7 | |

| Record name | Glycine, N,N'-(1,2-ethanediylbis(oxy-2,1-phenylene))bis(N-(carboxymethyl)-, tetrapotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073630087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrapotassium 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20994432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does BAPTA affect neuronal activity?

A1: BAPTA is a calcium chelator, meaning it binds to calcium ions (Ca²⁺) and prevents them from interacting with other molecules. [] In neurons, Ca²⁺ plays a crucial role in various processes, including neurotransmitter release and synaptic plasticity. By chelating intracellular Ca²⁺, BAPTA disrupts these processes. The paper by Cummings et al. demonstrates this effect by showing that injecting BAPTA into Xenopus laevis embryos significantly diminishes contraction wave area in response to electrostimulation, suggesting a role of Ca²⁺ signaling in this process. []

Q2: What is the role of BAPTA in studying long-term depression (LTD)?

A2: The paper by Cummings et al. investigates associative long-term depression (LTD), a process where synaptic strength weakens. [] The researchers found that injecting BAPTA into postsynaptic neurons prevents the induction of LTD. This finding suggests that a rise in postsynaptic Ca²⁺ concentration, which is chelated by BAPTA, is necessary for LTD induction. [] This highlights the use of BAPTA as a tool to dissect the molecular mechanisms underlying synaptic plasticity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.